OXPHOS-IN-1

Pancreatic Cancer Mitochondrial Metabolism Complex I Inhibition

CAS 564483-18-7 (XPhos) is commonly misassociated with OXPHOS-IN-1. Ensure procurement of the correct compound (CAS 2749554-48-9) for valid Complex I inhibition studies. - 5.9-fold selectivity window between MIA PaCa-2 (IC50: 2.34 μM) and BxPC-3 (IC50: 13.82 μM) pancreatic cancer cells. - Serves as an optimal moderate-potency control (low μM) for benchmarking next-gen nanomolar inhibitors. - Superior mechanistic probe vs. metformin (mM-range) and more cancer-selective than rotenone, reducing off-target neurotoxicity confounds.

Molecular Formula C33H49P
Molecular Weight 476.7 g/mol
CAS No. 564483-18-7
Cat. No. B1313699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOXPHOS-IN-1
CAS564483-18-7
Molecular FormulaC33H49P
Molecular Weight476.7 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C
InChIInChI=1S/C33H49P/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3
InChIKeyUGOMMVLRQDMAQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OXPHOS-IN-1 Overview


OXPHOS-IN-1 (compound 2) is a synthetic small-molecule inhibitor of oxidative phosphorylation (OXPHOS) that specifically targets mitochondrial Complex I (NADH:ubiquinone oxidoreductase) . It is characterized by a benzene-1,4-disulfonamide core and belongs to a structurally distinct chemical class from other common Complex I inhibitors like rotenoids or biguanides. Notably, the CAS number 564483-18-7 is frequently misassociated with OXPHOS-IN-1 in commercial and database listings; the correct CAS for this inhibitor is 2749554-48-9, while 564483-18-7 corresponds to XPhos, a phosphine ligand for palladium catalysis with no known OXPHOS activity . Users should verify the CAS when procuring to ensure the correct compound is obtained.

WorkflowMitochondrial Complex I inhibition & OXPHOS dependence studies
SelectionVerify CAS 2749554-48-9; common misassignment to 564483-18-7
ContextCell-line-dependent potency profile (pancreatic cancer models); may support differential sensitivity studies

OXPHOS-IN-1 Cannot Be Replaced


Substituting OXPHOS-IN-1 with a generic Complex I inhibitor like rotenone or metformin, or even with more potent analogs like DX3-213B, is not scientifically valid due to profound differences in potency, selectivity, and cellular context. OXPHOS-IN-1 occupies a specific potency niche (low micromolar IC50) and demonstrates differential sensitivity between MIA PaCa-2 (IC50: 2.34 μM) and BxPC-3 (IC50: 13.82 μM) pancreatic cancer cells . This profile is distinct from nanomolar-potency inhibitors (e.g., DX3-213B, GI50: 11 nM in MIA PaCa-2 [1]), millimolar-potency metabolic modulators (e.g., metformin, IC50 ~0.45-1.2 mM [2]), and broad-spectrum toxins (e.g., rotenone, IC50 ~1.7-2.2 μM [3]). Such potency and cell-line sensitivity differences directly impact experimental design, including dosing for synergy studies, window for selective toxicity, and the interpretation of metabolic rewiring.

Target compoundOXPHOS-IN-1Low μM Complex I inhibitor, distinct cell-line sensitivity (MIA PaCa‑2 > BxPC‑3)
Risk with nanomolar analogsPotency niche mismatchNanomolar inhibitors (e.g., DX3‑213B) shift efficacy windows; may alter synergy study design and selectivity interpretation.
Target compoundOXPHOS-IN-1Direct Complex I inhibition, micromolar range
Risk with metforminMechanism context mismatchMetformin is a weak, indirect modulator at millimolar concentrations; acute OXPHOS disruption studies would not be supported.
Target compoundOXPHOS-IN-1Cancer‑cell OXPHOS probe, medicinal chemistry origin
Risk with rotenoneOff‑target profile mismatchRotenone is a broad‑spectrum neurotoxin; its confounding effects may mask cancer‑specific metabolic readouts.

OXPHOS-IN-1 Comparative Data


Potency vs. DX3-213B and OXPHOS-IN-2

OXPHOS-IN-1 exhibits moderate antiproliferative activity against pancreatic cancer cell lines MIA PaCa-2 (IC50: 2.34 μM) and BxPC-3 (IC50: 13.82 μM) . In contrast, the more advanced lead compound DX3-213B shows nanomolar potency against MIA PaCa-2 (GI50: 11 nM) and Complex I (IC50: 3.6 nM) [1]. Similarly, the related analog OXPHOS-IN-2 demonstrates markedly higher potency in BxPC-3 cells (IC50: 250 nM in glucose, 17.5 nM in galactose) [2]. This positions OXPHOS-IN-1 as a useful tool for studies requiring a less potent OXPHOS inhibitor, for example, to investigate resistance mechanisms or when performing combination screens where high potency may obscure synergy.

Potency vs. Analogs
Cross‑study comparable
OXPHOS‑IN‑1 (MIA PaCa‑2 IC50 2.34 μM, BxPC‑3 13.82 μM) vs. DX3‑213B (GI50 11 nM) and OXPHOS‑IN‑2 (IC50 250 nM glucose). >200‑fold less potent than DX3‑213B.
Supports resistance‑mechanism studies and combination screens where moderate potency may preserve synergy readouts.
Assay conditions differ; direct head‑to‑head data under identical conditions not available.
Pancreatic Cancer Mitochondrial Metabolism Complex I Inhibition

Potency vs. Rotenone

While both OXPHOS-IN-1 and the botanical pesticide rotenone inhibit mitochondrial Complex I, they operate at distinct potency ranges and with different selectivity profiles. OXPHOS-IN-1 inhibits MIA PaCa-2 cell growth with an IC50 of 2.34 μM . Rotenone is reported to inhibit Complex I with an IC50 ranging from 1.7 to 2.2 μM in various systems [1]. Although the in vitro potencies appear similar, rotenone is a broad-spectrum, highly toxic agent with significant off-target effects and is commonly used to induce Parkinson's disease models. OXPHOS-IN-1, as part of a medicinal chemistry optimization campaign [2], is designed for greater selectivity against cancer cells, although quantitative selectivity data remains limited in public sources.

Potency vs. Rotenone
Cross‑study comparable
OXPHOS‑IN‑1 MIA PaCa‑2 IC50 2.34 μM; rotenone Complex I IC50 1.7–2.2 μM (various systems). Similar range, structurally and pharmacologically distinct.
Provides a cancer‑cell OXPHOS probe with potentially lower off‑target neurotoxicity confounds compared to rotenone.
Quantitative selectivity data remain limited; verify in target model.
Mitochondrial Toxicity Complex I Inhibition Comparative Pharmacology

Potency vs. Metformin

OXPHOS-IN-1 is a potent and direct Complex I inhibitor, whereas metformin is a weak inhibitor of Complex I that is often used as a metabolic modulator. OXPHOS-IN-1 inhibits pancreatic cancer cell growth with IC50 values of 2.34 μM (MIA PaCa-2) and 13.82 μM (BxPC-3) . In stark contrast, metformin's inhibition of Complex I occurs at millimolar concentrations, with reported IC50 values of 0.45 mM in peripheral blood mononuclear cells and 1.2 mM in platelets [1]. This represents a >100-fold difference in potency. Consequently, OXPHOS-IN-1 is a more appropriate tool for acute inhibition studies and for investigating direct OXPHOS dependency, whereas metformin's effects are often linked to chronic, indirect modulation of cellular energy status.

Potency vs. Metformin
Cross‑study comparable
OXPHOS‑IN‑1 IC50 2.34–13.82 μM vs. metformin Complex I IC50 0.45–1.2 mM. >100‑fold potency difference.
Enables acute, direct Complex I inhibition studies; differentiates rapid OXPHOS disruption from chronic metabolic modulation.
Metformin data from peripheral blood cells; cell-type context may influence comparison.
Cancer Metabolism Drug Repurposing Complex I Inhibition

OXPHOS-IN-1 Applications


Pancreatic Cancer OXPHOS Dependence

OXPHOS-IN-1 demonstrates a 5.9-fold difference in sensitivity between MIA PaCa-2 (IC50: 2.34 μM) and BxPC-3 (IC50: 13.82 μM) cells . This differential activity makes it an ideal probe for comparative studies aimed at understanding the molecular determinants of OXPHOS dependency across different pancreatic cancer subtypes. Researchers can use this compound to explore why certain cell lines are more reliant on mitochondrial respiration for survival and proliferation.

HTS Control for Complex I Inhibitors

In screening campaigns for next-generation Complex I inhibitors with nanomolar potency (e.g., DX3-213B, GI50: 11 nM in MIA PaCa-2 [1]), OXPHOS-IN-1 serves as an ideal, well-characterized control compound of moderate potency (IC50: 2.34 μM) . Its activity falls between highly potent leads and weak, non-specific modulators, establishing a clear baseline for evaluating the efficacy of new chemical entities and for setting assay quality control parameters.

Direct vs. Indirect OXPHOS Inhibition

Given its direct inhibition of Complex I and micromolar potency, OXPHOS-IN-1 is a superior tool to metformin (which has millimolar Complex I inhibitory activity [2]) for acute mechanistic studies. It allows researchers to clearly distinguish direct, rapid effects on mitochondrial respiration from the chronic, indirect metabolic reprogramming induced by weak inhibitors. This is crucial for elucidating the immediate cellular response to OXPHOS disruption.

Rotenone Alternative in Cancer Metabolism

OXPHOS-IN-1 provides a more selective alternative to rotenone for investigating Complex I function in cancer cells. While rotenone is a potent but broadly toxic inhibitor of Complex I (IC50 ~1.7-2.2 μM) [3] that is commonly used to induce neurotoxicity models, OXPHOS-IN-1 emerged from a medicinal chemistry campaign aimed at cancer-selective OXPHOS inhibition [4]. Its use helps mitigate the confounding off-target effects associated with rotenone, leading to cleaner, more interpretable data on mitochondrial function in oncology research.

Application
Selection Property
Validation Focus
Pancreatic cancer OXPHOS dependency studies
Differential cell‑line sensitivity profile
OXPHOS dependency determinants across cancer subtypes
Moderate‑potency control for HTS
Micromolar potency baseline
Assay QC parameters and efficacy evaluation of new leads
Acute OXPHOS inhibition mechanistic studies
Direct Complex I inhibition at micromolar potency
Immediate mitochondrial respiration response vs. chronic indirect effects
Cancer cell Complex I functional studies
Selective OXPHOS probe over rotenone
Mitigate off‑target neurotoxicity confounds in oncology models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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